
4-iodo-2-Pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-Pyridinecarboxamide is a heterocyclic organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridine, where the carboxamide group is attached to the second position and an iodine atom is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-Pyridinecarboxamide typically involves the iodination of 2-pyridinecarboxamide. One common method is the Sandmeyer reaction, where 2-pyridinecarboxamide is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the fourth position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-2-Pyridinecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridinecarboxylic acids or reduction to form pyridinecarboxylates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 4-azido-2-pyridinecarboxamide, 4-cyano-2-pyridinecarboxamide, and 4-thio-2-pyridinecarboxamide.
Oxidation: Products include 4-iodo-2-pyridinecarboxylic acid.
Reduction: Products include 4-iodo-2-pyridinecarboxylate.
Applications De Recherche Scientifique
4-Iodo-2-Pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-Iodo-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, which is activated intracellularly by the hydrolytic action of enzymes such as AmiC, releasing the active moiety that exerts its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
4-Iodo-2-Pyridinecarboxamide is unique due to the presence of the iodine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5IN2O |
|---|---|
Poids moléculaire |
248.02 g/mol |
Nom IUPAC |
4-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C6H5IN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) |
Clé InChI |
UDLIRDDMIQQDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




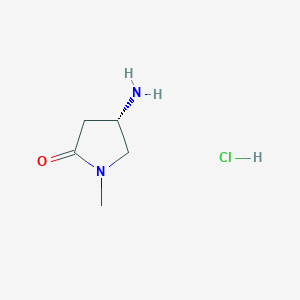
![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)
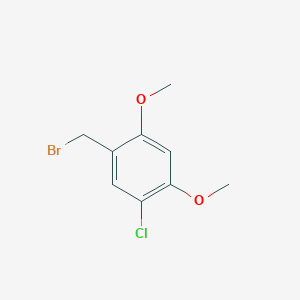


![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
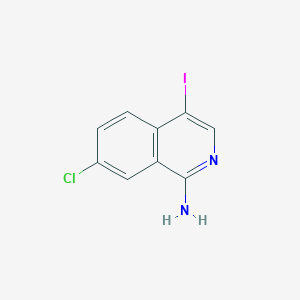

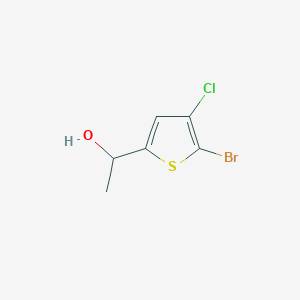
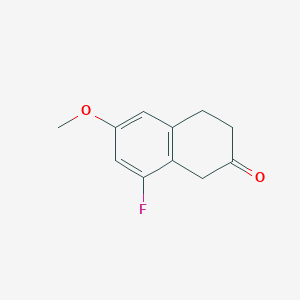
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
